N-Methyl-1-deoxynojirimycin

Overview

Description

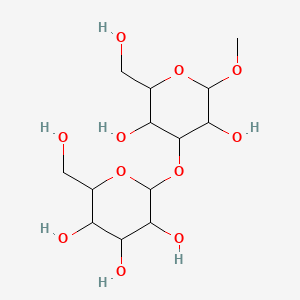

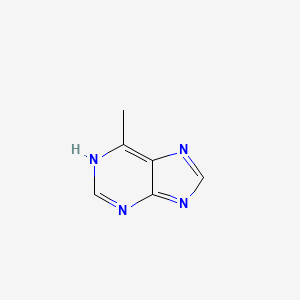

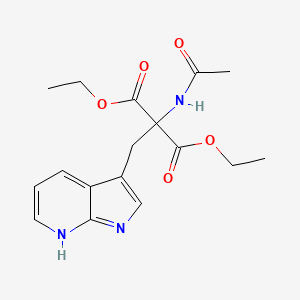

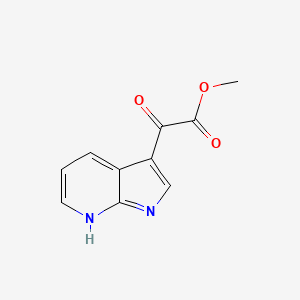

N-methyl-1-deoxynojirimycin is a hydroxypiperidine that is duvoglustat in which the amino hydrogen is replaced by a methyl group. It is an inhibitor of alpha-glucosidase, an agonist of the glucose sensor SGLT3 and exhibits anti-HIV activity. It has a role as an EC 3.2.1.20 (alpha-glucosidase) inhibitor, an anti-HIV agent, a plant metabolite and a cardioprotective agent. It is a tertiary amino compound, a hydroxypiperidine and a piperidine alkaloid. It is functionally related to a duvoglustat.

N-Methyl-1-deoxynojirimycin is a natural product found in Morus alba with data available.

Scientific Research Applications

Inhibitor of Glycoprotein Processing : N-Methyl-1-deoxynojirimycin is found to be a specific inhibitor of glycoprotein processing, particularly affecting the trimming of the outermost glucose residue of N-linked precursor-oligosaccharides in virus-infected cells. This was studied in the context of fowl plague virus maturation, highlighting its role in viral glycoprotein processing and possibly viral infectivity control (Romero et al., 1983).

Glycosidase Inhibition for Therapeutic Applications : N-Methyl-1-deoxynojirimycin's role as a glycosidase inhibitor has led to the development of novel inhibitors for therapeutic purposes. Its effects on the glycosylation of specific proteins like alpha 1-proteinase inhibitor and alpha 1-acid glycoprotein were explored, and it was found to affect the oligosaccharide processing, with implications for diseases like diabetes and certain types of cancers (Gross et al., 1986).

Investigating Protein Maturation and Secretion : Studies have shown that glucose removal from N-linked oligosaccharides is required for efficient maturation of certain secretory glycoproteins from the rough endoplasmic reticulum to the Golgi complex. N-Methyl-1-deoxynojirimycin, as an inhibitor of glucosidases I and II, helps in understanding protein maturation and secretion mechanisms, thus contributing to cellular biology and pathophysiology of diseases (Lodish & Kong, 1984).

α-Glucosidase Inhibition for Diabetes Treatment : One of the notable applications of N-Methyl-1-deoxynojirimycin is as an α-glucosidase inhibitor used in the treatment of type 2 diabetes. It's involved in the culture optimization of 1-Deoxynojirimycin-producing Bacillus methylotrophicus, highlighting its potential in biotechnological production and therapeutic application (Lee et al., 2018).

Cardioprotective Effects : N-Methyl-1-deoxynojirimycin has shown potential in reducing myocardial infarct size by preserving glycogen, attenuating lactate accumulation, and thus offering cardioprotective effects. This application is significant in understanding and potentially treating heart diseases (Arai et al., 1998).

Pharmacokinetics and Bioavailability Studies : Understanding the distribution, elimination, and bioavailability of N-Methyl-1-deoxynojirimycin is crucial for its development as a therapeutic agent. Studies have explored its pharmacokinetics in vivo, providing insights into its absorption, metabolism, and excretion patterns, which are vital for clinical applications (Faber et al., 1992).

properties

IUPAC Name |

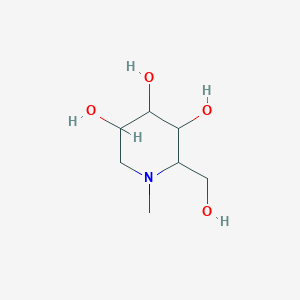

2-(hydroxymethyl)-1-methylpiperidine-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4/c1-8-2-5(10)7(12)6(11)4(8)3-9/h4-7,9-12H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKDPDFZMNYDLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(C(C1CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Methyl-1-deoxynojirimycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

N-Methyl-1-deoxynojirimycin | |

CAS RN |

69567-10-8 | |

| Record name | N-Methyl-1-deoxynojirimycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

141 - 142 °C | |

| Record name | N-Methyl-1-deoxynojirimycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

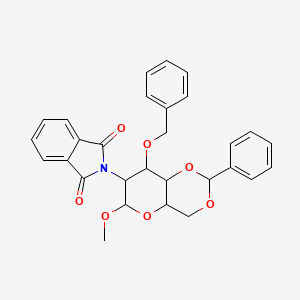

![2-(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione](/img/structure/B7796191.png)